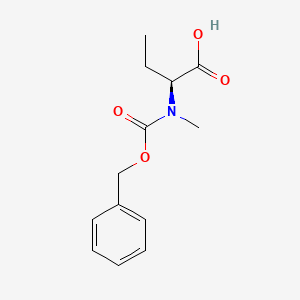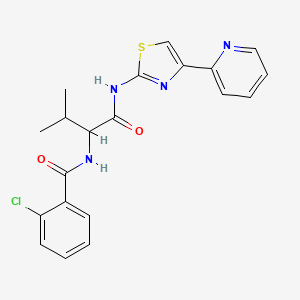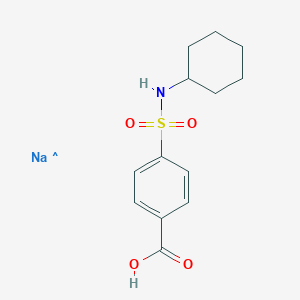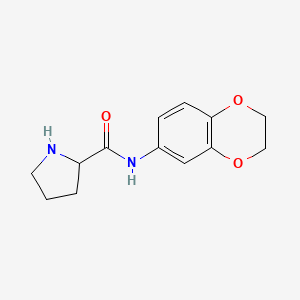
N-Cbz-(S)-2-(methylamino)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide N-Cbz-(S)-2-(méthylamino)butyrique est un composé chiral qui appartient à la classe des acides aminés N-protégés. Le groupe « Cbz », également connu sous le nom de benzyloxycarbonyle, est un groupe protecteur courant utilisé en synthèse organique pour protéger le groupe amino pendant les réactions chimiques. Le composé est intéressant en raison de ses applications dans la synthèse de peptides et d’autres molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide N-Cbz-(S)-2-(méthylamino)butyrique implique généralement la protection du groupe amino de l’acide (S)-2-(méthylamino)butyrique avec le groupe benzyloxycarbonyle. Une méthode courante implique la réaction de l’acide (S)-2-(méthylamino)butyrique avec le chloroformiate de benzyle en présence d’une base telle que le bicarbonate de sodium. La réaction est généralement effectuée dans un solvant organique comme le dichlorométhane à température ambiante.
Méthodes de production industrielle
Les méthodes de production industrielle de l’acide N-Cbz-(S)-2-(méthylamino)butyrique peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu et de systèmes automatisés pour assurer une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maximiser l’efficacité et minimiser les déchets.
Analyse Des Réactions Chimiques
Types de réactions
L’acide N-Cbz-(S)-2-(méthylamino)butyrique peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent éliminer le groupe protecteur Cbz, ce qui donne l’acide aminé libre.
Substitution : Le groupe Cbz peut être substitué par d’autres groupes protecteurs ou groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : La déprotection du groupe Cbz peut être obtenue par hydrogénation avec du palladium sur carbone ou par l’utilisation d’acides forts comme l’acide trifluoroacétique.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines ou les alcools en présence d’une base.
Principaux produits formés
Oxydation : Dérivés oxydés du composé d’origine.
Réduction : L’acide (S)-2-(méthylamino)butyrique libre.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
L’acide N-Cbz-(S)-2-(méthylamino)butyrique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de peptides et d’autres molécules complexes.
Biologie : Étudié pour son rôle potentiel dans l’inhibition enzymatique et la modification des protéines.
Médecine : Étudié pour ses applications thérapeutiques potentielles, notamment comme élément constitutif pour le développement de médicaments.
Industrie : Utilisé dans la production de produits pharmaceutiques et de produits chimiques fins.
Applications De Recherche Scientifique
N-Cbz-(S)-2-(methylamino)butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide N-Cbz-(S)-2-(méthylamino)butyrique implique son rôle d’acide aminé protégé. Le groupe Cbz protège le groupe amino pendant les réactions chimiques, empêchant les réactions secondaires indésirables. Après déprotection, l’acide aminé libre peut participer à divers processus biochimiques, notamment la catalyse enzymatique et la synthèse des protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide N-Cbz-γ-amino-n-butyrique
- N-Cbz-protected L-ornithinol
- N-Cbz-protected L-lysinol
Comparaison
L’acide N-Cbz-(S)-2-(méthylamino)butyrique est unique en raison de son centre chiral spécifique et de la présence d’un groupe méthylamino. Cela le distingue des autres acides aminés N-Cbz-protégés, qui peuvent avoir des chaînes latérales et une stéréochimie différentes. La structure spécifique de l’acide N-Cbz-(S)-2-(méthylamino)butyrique le rend particulièrement utile dans la synthèse de certains peptides et molécules biologiquement actives.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16)/t11-/m0/s1 |
Clé InChI |
RBBWNFMGMZSNSC-NSHDSACASA-N |
SMILES isomérique |
CC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-ethylphenyl)-2-[(4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506072.png)
![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)



![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)

![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)


